Benzyl Hydroxy(4-phenylbutyl)phosphinoacetate
Benzyl Hydroxy(4-phenylbutyl)phosphinoacetate
Brand Name:
Vulcanchem
CAS No.:
87460-09-1
VCID:
VC0118970
InChI:
InChI=1S/C19H23O4P/c20-19(23-15-18-12-5-2-6-13-18)16-24(21,22)14-8-7-11-17-9-3-1-4-10-17/h1-6,9-10,12-13H,7-8,11,14-16H2,(H,21,22)
SMILES:
C1=CC=C(C=C1)CCCCP(=O)(CC(=O)OCC2=CC=CC=C2)O
Molecular Formula:
C19H23O4P
Molecular Weight:
346.4 g/mol
Benzyl Hydroxy(4-phenylbutyl)phosphinoacetate
CAS No.: 87460-09-1
Reference Standards
VCID: VC0118970
Molecular Formula: C19H23O4P
Molecular Weight: 346.4 g/mol
CAS No. | 87460-09-1 |
---|---|
Product Name | Benzyl Hydroxy(4-phenylbutyl)phosphinoacetate |
Molecular Formula | C19H23O4P |
Molecular Weight | 346.4 g/mol |
IUPAC Name | (2-oxo-2-phenylmethoxyethyl)-(4-phenylbutyl)phosphinic acid |
Standard InChI | InChI=1S/C19H23O4P/c20-19(23-15-18-12-5-2-6-13-18)16-24(21,22)14-8-7-11-17-9-3-1-4-10-17/h1-6,9-10,12-13H,7-8,11,14-16H2,(H,21,22) |
Standard InChIKey | GVDMCYBWLREELG-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CCCCP(=O)(CC(=O)OCC2=CC=CC=C2)O |
Canonical SMILES | C1=CC=C(C=C1)CCCCP(=O)(CC(=O)OCC2=CC=CC=C2)O |
Synonyms | [Hydroxy(4-phenylbutyl)phosphinyl]acetic Acid |
PubChem Compound | 13187470 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume